molecular formula C19H15F2N3O3 B11375013 N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11375013
M. Wt: 371.3 g/mol
InChI Key: SVKYORZXXQOGSP-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of difluoromethoxy and methylphenyl groups adds to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its specific substitution pattern and the presence of both difluoromethoxy and methylphenyl groups.

Properties

Molecular Formula

C19H15F2N3O3

Molecular Weight

371.3 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H15F2N3O3/c1-12-2-6-14(7-3-12)24-11-10-16(25)17(23-24)18(26)22-13-4-8-15(9-5-13)27-19(20)21/h2-11,19H,1H3,(H,22,26)

InChI Key

SVKYORZXXQOGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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